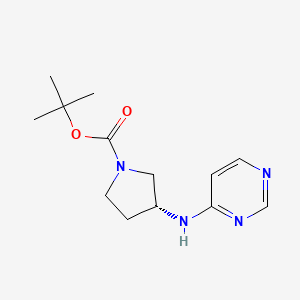
tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in B cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM).
Wirkmechanismus
BTK is a non-receptor tyrosine kinase that plays a critical role in B cell receptor signaling. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and B cell linker protein (BLNK). This leads to the activation of downstream signaling pathways such as the NF-κB and MAPK pathways, which promote cell survival and proliferation.
tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate has been shown to inhibit BTK activity in both cell-based assays and in vivo models of B cell malignancies. In addition, tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate is its selectivity for BTK, which reduces the risk of off-target effects. In addition, tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate has been shown to have good pharmacokinetic properties and is well-tolerated in preclinical models.
One limitation of tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate is its potential for developing resistance, as has been observed with other BTK inhibitors. Another limitation is the lack of clinical data on the safety and efficacy of tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate in humans.
Zukünftige Richtungen
For research on tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate include:
1. Clinical trials to evaluate the safety and efficacy of tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate in humans.
2. Combination therapy studies to evaluate the potential of tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate in combination with other anti-cancer drugs.
3. Studies to investigate the mechanism of resistance to tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate and the development of strategies to overcome resistance.
4. Studies to identify biomarkers that can predict response to tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate and guide patient selection for treatment.
Conclusion
tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate is a promising small molecule inhibitor of BTK that has shown efficacy in preclinical models of B cell malignancies. Further research is needed to evaluate the safety and efficacy of tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate in humans and to identify strategies to overcome resistance. tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate has the potential to be an important addition to the armamentarium of drugs for the treatment of B cell malignancies.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate has been extensively studied in preclinical models of B cell malignancies and has shown promising results in inhibiting BTK and inducing apoptosis in cancer cells. In addition, tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate has been shown to enhance the efficacy of other anti-cancer drugs, such as venetoclax, in preclinical models.
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-5-10(8-17)16-11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3,(H,14,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBAVZIGQPFZOT-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127214 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate | |
CAS RN |
1448850-55-2 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448850-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



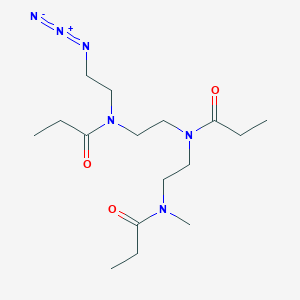
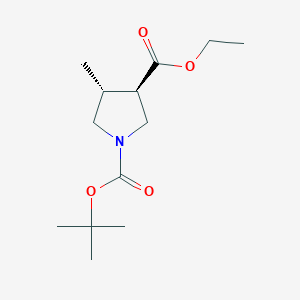
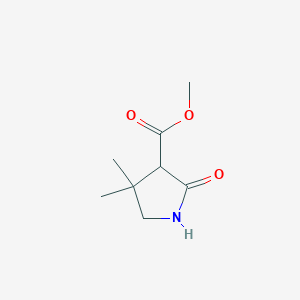
![tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3027915.png)
![3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B3027917.png)

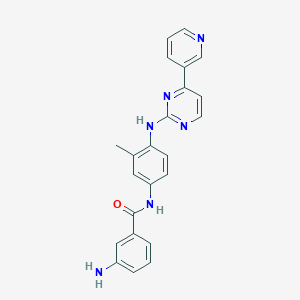

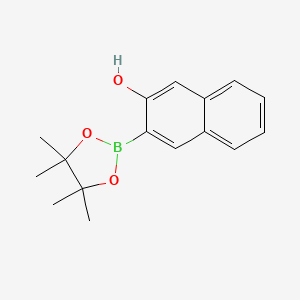
![4-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B3027923.png)



